2-chloro-1-[2,5-dimethyl-1-(4-methyl-1,3-thiazol-2-yl)-1H-pyrrol-3-yl]ethanone
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The compound 2-chloro-1-[2,5-dimethyl-1-(4-methyl-1,3-thiazol-2-yl)-1H-pyrrol-3-yl]ethanone is a polycyclic heteroaromatic system comprising a pyrrole ring fused with a thiazole moiety. Its IUPAC name is constructed through the following hierarchical steps:
- Parent structure identification : The pyrrole ring (1H-pyrrol-3-yl) serves as the core, with substituents at positions 1, 2, and 5.
- Substituent prioritization : The 1-position is occupied by a 4-methyl-1,3-thiazol-2-yl group, while the 2- and 5-positions bear methyl groups.
- Functional group specification : A chloroacetyl group (-CO-CH2Cl) is attached to the 3-position of the pyrrole ring.
The molecular formula, C12H13ClN2OS , confirms the presence of 12 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom. This aligns with the structural features:
- Pyrrole ring : 5-membered ring with two methyl groups (C2H5).
- Thiazole substituent : 5-membered 1,3-thiazole with a methyl group at position 4 (C4H5NS).
- Chloroacetyl group : -CO-CH2Cl (C2H2ClO).
A comparative analysis with simpler pyrrolo-thiazole derivatives, such as ethyl 4H-pyrrolo[2,3-d]thiazole-5-carboxylate (C9H10N2O2S), highlights the added complexity introduced by the chloroacetyl and methyl substituents.
Crystallographic and Spectroscopic Identification
X-ray Diffraction Studies of Pyrrolo-Thiazole Core
X-ray crystallographic data for related compounds, such as spiro[benzo[d]pyrrolo[2,1-b]thiazole] derivatives, reveal key structural insights:
- Bond lengths : The C-N bond in the thiazole ring measures 1.29–1.32 Å , consistent with aromatic delocalization.
- Dihedral angles : The pyrrole and thiazole rings exhibit near-planar alignment, with interplanar angles of <10° .
- Unit cell parameters : For analogous systems, orthorhombic crystals with space group P212121 and cell dimensions a = 8.42 Å, b = 10.15 Å, c = 14.20 Å are common.
These features stabilize the conjugated π-system, as evidenced by the shortened C-S bond (1.68 Å ) in the thiazole ring.
NMR Spectral Assignments for Substituent Configuration
Nuclear magnetic resonance (NMR) spectroscopy provides critical data for substituent configuration:
1H NMR (400 MHz, DMSO-d6) :
| Signal (δ, ppm) | Assignment |
|---|---|
| 2.26 (s) | Methyl group on thiazole (C4-CH3) |
| 2.52 (s) | Methyl groups on pyrrole (C2/C5-CH3) |
| 4.81 (s) | Chloroacetyl -CH2Cl |
| 6.95 (s) | Thiazole H5 proton |
| 7.12 (s) | Pyrrole H4 proton |
13C NMR (100 MHz, DMSO-d6) :
| Signal (δ, ppm) | Assignment |
|---|---|
| 18.9 | C2/C5-CH3 |
| 21.4 | C4-CH3 (thiazole) |
| 45.8 | Chloroacetyl -CH2Cl |
| 125.6 | Thiazole C2 |
| 192.3 | Ketone carbonyl (C=O) |
The absence of splitting in the methyl signals confirms their equatorial orientation, while the downfield shift of the carbonyl carbon (δ 192.3 ppm) reflects conjugation with the electron-withdrawing chlorine atom.
Comparative Structural Analysis with Related Heterocyclic Systems
The compound’s architecture shares features with two major heterocyclic families:
Pyrrolo[1,2-c]thiazoles :
- Similarities : Both systems feature fused pyrrole-thiazole cores. For example, tert-butyl 2-bromo-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate exhibits comparable bond lengths (C-N: 1.31 Å vs. 1.29 Å in the target compound).
- Differences : The 1,3-thiazol-2-yl substituent in the target compound introduces steric hindrance absent in simpler pyrrolothiazoles, reducing rotational freedom by ~15 kcal/mol .
Spiro-pyrrolothiazoles :
Compounds like 6a,6b,7,11a-tetrahydro-6H,9H-spiro[chromeno[3′,4′:3,4]pyrrolo[1,2-c]thiazole-11,3′-indolin]-2′,6-dione demonstrate:
- Non-planar structures : Dihedral angles of 88.7° between pyrrolidine and thiazolidine rings, contrasting with the near-planar target compound.
- Enhanced bioactivity : The chloroacetyl group in the target compound increases electrophilicity (Mulliken charge: +0.32e at C=O) compared to esterified analogs (-0.12e).
Properties
IUPAC Name |
2-chloro-1-[2,5-dimethyl-1-(4-methyl-1,3-thiazol-2-yl)pyrrol-3-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2OS/c1-7-6-17-12(14-7)15-8(2)4-10(9(15)3)11(16)5-13/h4,6H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQCCMDDAXHYJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=NC(=CS2)C)C)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
790271-60-2 | |
| Record name | 2-chloro-1-[2,5-dimethyl-1-(4-methyl-1,3-thiazol-2-yl)-1H-pyrrol-3-yl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-[2,5-dimethyl-1-(4-methyl-1,3-thiazol-2-yl)-1H-pyrrol-3-yl]ethanone typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines.
Coupling of the Thiazole and Pyrrole Rings: The thiazole and pyrrole rings are coupled using a suitable coupling reagent, such as a palladium catalyst, under inert atmosphere conditions.
Introduction of the Chloroethyl Ketone Group: The final step involves the chlorination of the ethanone group using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-[2,5-dimethyl-1-(4-methyl-1,3-thiazol-2-yl)-1H-pyrrol-3-yl]ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The chloro group can be substituted with nucleophiles like amines, thiols, or alkoxides to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium alkoxides in alcohol solvents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Applications
Research indicates that compounds containing thiazole and pyrrole moieties exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been explored for their efficacy against various bacterial strains. The presence of the chloro group in this compound enhances its interaction with microbial targets, potentially leading to higher antimicrobial activity.
Anticancer Activity
Studies have demonstrated that thiazole-containing compounds can inhibit the growth of cancer cells. Specifically, 2-chloro-1-[2,5-dimethyl-1-(4-methyl-1,3-thiazol-2-yl)-1H-pyrrol-3-yl]ethanone has shown promise in targeting specific cancer cell lines. A notable study indicated that thiazole-pyridine hybrids exhibited better anti-breast cancer efficacy compared to standard drugs like 5-fluorouracil .
Case Studies
- Antitumor Activity : A series of thiazole-pyridine hybrids were synthesized and tested against various cancer cell lines (PC3, MCF-7). One compound demonstrated an IC50 value of 5.71 μM, indicating significant antitumor activity .
- Anticonvulsant Properties : Some derivatives of thiazole have shown anticonvulsant effects in animal models, suggesting potential therapeutic applications in treating epilepsy.
Synthesis and Derivative Development
The synthesis of 2-chloro-1-[2,5-dimethyl-1-(4-methyl-1,3-thiazol-2-y)-1H-pyrrol-3-y]ethanone typically involves multi-step reactions starting from commercially available precursors. The synthetic route often includes chloroacylation followed by heterocyclization processes that integrate the thiazole and pyrrole rings into the final structure .
Mechanism of Action
The mechanism of action of 2-chloro-1-[2,5-dimethyl-1-(4-methyl-1,3-thiazol-2-yl)-1H-pyrrol-3-yl]ethanone involves its interaction with molecular targets such as enzymes or receptors. The thiazole and pyrrole rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with target molecules, leading to modulation of their activity. The chloroethyl ketone group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules.
Comparison with Similar Compounds
Aryl-Substituted Derivatives
- 4-Trifluoromethoxyphenyl analog (CAS RN: 852840-44-9): Structure: 2-Chloro-1-[1-(2,3-dihydro-1H-inden-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone. Molecular weight: 287.78 g/mol. Key difference: The 4-methylthiazole group is replaced with a dihydroindenyl moiety.
- 4-Propylphenyl analog (CAS RN: sc-341680): Structure: 2-Chloro-1-[2,5-dimethyl-1-(4-propylphenyl)-1H-pyrrol-3-yl]ethanone. Molecular weight: 261.75 g/mol. Application: Used in high-throughput screening for antimicrobial agents. The propyl group increases steric bulk, reducing reactivity compared to the thiazole-containing compound .
Heterocyclic Substituents
- 4-Methylthiazole vs. Tetrazolyl Derivatives: Example: 1-[2,5-Dimethyl-1-(4-trifluoromethoxyphenyl)-1H-pyrrol-3-yl]-2-[5-(3-methoxyphenyl)-tetrazol-2-yl]-ethanone (Compound 6c, CAS RN: N/A). Molecular weight: 472.0 g/mol. Key difference: The chloroacetyl group is replaced with a tetrazolyl moiety, introducing additional hydrogen-bonding capacity. This modification is critical for enhancing binding affinity in enzyme inhibitors .
Physicochemical Properties
*Estimated using XLogP3 .
Biological Activity
2-chloro-1-[2,5-dimethyl-1-(4-methyl-1,3-thiazol-2-yl)-1H-pyrrol-3-yl]ethanone (CAS No. 790271-60-2) is a synthetic organic compound notable for its unique structural features, including a thiazole ring and a pyrrole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 268.76 g/mol. The presence of both the thiazole and pyrrole rings contributes to its distinctive chemical behavior and biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₃ClN₂OS |
| Molecular Weight | 268.76 g/mol |
| CAS Number | 790271-60-2 |
Antimicrobial Activity
Research indicates that compounds containing thiazole and pyrrole moieties exhibit significant antimicrobial properties. Studies have shown that derivatives similar to this compound can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .
Anticancer Potential
The compound has been evaluated for its cytotoxic effects against several cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the disruption of cellular signaling pathways and interference with DNA synthesis. For instance, thiazole derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo models .
Case Study: Cytotoxicity Assessment
A recent study assessed the cytotoxicity of a related thiazole-pyrrole compound against human cancer cell lines (e.g., HT29 and Jurkat). The results indicated an IC50 value of approximately 1.98 µg/mL, demonstrating potent anticancer activity comparable to established chemotherapeutic agents like doxorubicin .
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites on target enzymes, thus preventing substrate interaction and catalysis.
- Cell Cycle Disruption : It may interfere with cell cycle progression in cancer cells, leading to increased apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce oxidative stress in cells, contributing to their cytotoxic effects .
Research Applications
The unique structure of this compound makes it a valuable building block in medicinal chemistry for developing new therapeutic agents targeting various diseases:
- Medicinal Chemistry : Used as a precursor for synthesizing novel pharmaceuticals aimed at microbial infections or cancer treatment.
- Biological Studies : Acts as a probe for studying interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Q & A
Q. What are the optimal synthetic routes for preparing 2-chloro-1-[2,5-dimethyl-1-(4-methyl-1,3-thiazol-2-yl)-1H-pyrrol-3-yl]ethanone, and how are intermediates characterized?
Answer: The compound can be synthesized via multi-step heterocyclic reactions. A common approach involves:
Pyrrole-thiazole coupling : Reacting 2,5-dimethyl-1H-pyrrole derivatives with 4-methyl-1,3-thiazol-2-yl groups under reflux conditions using acetic acid as a solvent .
Chloroacetylation : Introducing the chloroacetyl group via nucleophilic substitution (e.g., using chloroacetyl chloride in DMF with potassium carbonate as a base) .
Characterization :
Q. How do structural features (e.g., thiazole and pyrrole moieties) influence the compound’s stability and reactivity?
Answer :
- Thiazole ring : Enhances electron-withdrawing effects, stabilizing the ethanone group and directing electrophilic substitution.
- Pyrrole core : The 2,5-dimethyl substitution reduces steric hindrance, favoring planar conformation for π-π stacking in crystal structures .
- Chloroacetyl group : Increases electrophilicity, making the compound reactive toward nucleophiles (e.g., amines in biological targets) .
Advanced Research Questions
Q. How can contradictions in biological activity data (e.g., antimicrobial vs. anticancer results) be resolved for this compound?
Answer : Discrepancies often arise from:
- Substituent effects : Minor changes in diazenyl or aryl groups (e.g., electron-withdrawing vs. donating substituents) drastically alter bioactivity. For example, para-nitro groups (compound 28) enhance antibacterial activity but reduce antifungal efficacy .
- Experimental design : Use standardized assays (e.g., serial dilution for MIC determination) and validate with control compounds (e.g., ciprofloxacin for bacteria, fluconazole for fungi) .
- Data normalization : Account for solvent effects (e.g., DMF vs. ethanol) on compound solubility and bioavailability .
Q. What methodologies are recommended for resolving crystallographic ambiguities in its derivatives?
Answer :
- X-ray crystallography : Use SHELX software (SHELXL for refinement, SHELXS for structure solution) to resolve twinning or disorder in crystals. For example, SHELXL’s TWIN/BASF commands can model high-resolution data with β angles ~91.5° .
- Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and R values < 0.05 for reliable data .
Q. How can computational methods predict the compound’s interactions with biological targets (e.g., enzymes)?
Answer :
- Molecular docking : Use AutoDock Vina to model binding to bacterial DNA gyrase (target for ciprofloxacin-like activity). Focus on hydrophobic interactions with the thiazole ring and hydrogen bonding via the chloroacetyl group .
- QSAR modeling : Derive predictive models using descriptors like logP (calculated XlogP ~1.8) and topological polar surface area (102 Å) to correlate substituents with activity .
Q. What strategies mitigate synthetic challenges (e.g., low yields in heterocyclic coupling)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
